4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline
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Overview
Description
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a chemical compound with the molecular formula C14H10ClN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(6-methoxypyridin-3-yl)quinazoline
- 4-(3′-Chloro-4′-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
Uniqueness
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. These features may make it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C14H10ClN3O |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-chloro-6-(6-methoxypyridin-3-yl)quinazoline |
InChI |
InChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3 |
InChI Key |
RVYSFZDKNPYACU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl |
Origin of Product |
United States |
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